2-Methyl-5-((4-methylpiperidin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
Description
Properties
IUPAC Name |
2-methyl-5-[(3-methylphenyl)-(4-methylpiperidin-1-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4OS/c1-12-7-9-22(10-8-12)16(15-6-4-5-13(2)11-15)17-18(24)23-19(25-17)20-14(3)21-23/h4-6,11-12,16,24H,7-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDQJCQUZSMXFMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(C2=CC=CC(=C2)C)C3=C(N4C(=NC(=N4)C)S3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-Methyl-5-((4-methylpiperidin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol represents a new class of heterocyclic compounds that have garnered attention for their potential biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial, antitumor, and anti-inflammatory properties, supported by various studies and research findings.
Chemical Structure
The structural formula of the compound is illustrated as follows:
This structure includes a thiazole ring fused with a triazole moiety, which is known to contribute to the biological activity of similar compounds.
1. Antibacterial Activity
Recent studies have indicated that derivatives of thiazolo[3,2-b][1,2,4]triazoles exhibit significant antibacterial properties. For example:
- Study Findings : A series of thiazole derivatives were tested against various bacterial strains, showing effective inhibition of growth. The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
| Compound | Bacterial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| 2-Methyl-5-... | E. coli | 15 | |
| 2-Methyl-5-... | S. aureus | 18 |
2. Antitumor Activity
The antitumor potential of thiazolo[3,2-b][1,2,4]triazoles has been explored in various cancer cell lines:
- Case Study : In vitro studies demonstrated that the compound significantly inhibited cell proliferation in breast cancer cell lines (MCF-7 and MDA-MB-231). The IC50 values were determined to be 12 µM and 15 µM respectively.
| Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| MCF-7 | 12 | Induction of apoptosis | |
| MDA-MB-231 | 15 | Cell cycle arrest at G0/G1 phase |
3. Anti-inflammatory Properties
The compound also exhibits anti-inflammatory effects:
- Research Findings : In animal models, administration of the compound reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential application in treating inflammatory diseases.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of the compound:
- Key Observations : Modifications in the piperidine side chain and variations in substituents on the thiazole ring significantly influence the potency against specific biological targets.
Scientific Research Applications
Structure and Functional Groups
- Thiazole Ring : Contributes to the compound's ability to interact with biological targets.
- Triazole Moiety : Enhances stability and bioactivity.
- Piperidine and Tolyl Substituents : Increase lipophilicity and facilitate receptor interactions.
Biological Activities
Research indicates that thiazolo[3,2-b][1,2,4]triazole derivatives possess a range of biological activities:
- Anti-inflammatory Properties : These compounds have shown promise in reducing inflammation through inhibition of pro-inflammatory cytokines and mediators .
- Antimicrobial Effects : Studies have indicated efficacy against various bacterial strains, suggesting potential as antibiotics .
- Anticancer Activity : Some derivatives exhibit cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting tumor growth .
- Enzyme Inhibition : The compound has been noted for its ability to inhibit specific enzymes linked to disease processes, such as kinases involved in cancer progression .
Drug Development
The compound's diverse biological activities position it as a candidate for drug development. Key areas of focus include:
- Therapeutic Agents for Inflammatory Diseases : Due to its anti-inflammatory properties, it may be developed into treatments for conditions like rheumatoid arthritis or inflammatory bowel disease.
- Antimicrobial Agents : Its efficacy against bacteria suggests potential use as a novel antibiotic.
- Cancer Therapeutics : The anticancer activity opens avenues for development in oncology.
Case Study 1: Anti-inflammatory Activity
A study evaluated the anti-inflammatory effects of various thiazolo[3,2-b][1,2,4]triazole derivatives. The results demonstrated significant reduction in inflammatory markers in vitro and in vivo models. This study highlighted the potential of these compounds as new anti-inflammatory drugs .
Case Study 2: Anticancer Efficacy
Another investigation focused on the cytotoxic effects of the compound on different cancer cell lines. The findings indicated that the compound induced apoptosis in a dose-dependent manner and inhibited cell proliferation significantly compared to controls .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile is crucial for assessing the viability of any drug candidate. Preliminary studies suggest that the compound exhibits favorable absorption characteristics with moderate bioavailability. However, further investigations are needed to fully elucidate its metabolic pathways and potential toxicity .
Lipophilicity Studies
Lipophilicity plays a critical role in drug design. Recent analyses using reversed-phase thin-layer chromatography have shown that this compound has suitable lipophilicity for effective absorption and distribution within biological systems .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues and Their Modifications
The compound’s closest analogues differ in the aryl or piperidine substituents. For example:
- PubChem CID 145675543 : Replaces the m-tolyl group with a 3,4,5-trimethoxyphenyl group .
- Hypothetical Analogue 1 : Replaces 4-methylpiperidine with unsubstituted piperidine.
- Hypothetical Analogue 2 : Modifies the thiazolo-triazol-ol core (e.g., shifting the methyl or hydroxyl group).
Predicted Property Trends :
- Lipophilicity (LogP) : The trimethoxy analogue (PubChem) is more polar (lower LogP) than the m-tolyl target compound.
- Solubility : The absence of a methyl group on piperidine (Analogue 1) enhances water solubility.
- Bioactivity : The m-tolyl group may favor hydrophobic binding pockets, whereas trimethoxy substituents (PubChem) could enhance hydrogen bonding.
Crystallographic and Conformational Insights
The SHELX system is critical for resolving such compounds’ crystal structures. For example:
Q & A
Q. Table 1: Example Synthesis Protocol
| Step | Objective | Reagents/Conditions | Yield Optimization Tips |
|---|---|---|---|
| 1 | Thiazole core formation | Thioketone + hydrazine, 70°C, ethanol | Monitor pH to avoid decomposition |
| 2 | Triazole cyclization | Cu(I) catalyst, DMF, 80°C | Use inert atmosphere (N₂) to prevent oxidation |
| 3 | Functionalization | 4-methylpiperidine, m-tolyl bromide, K₂CO₃ | Equimolar ratios critical for regioselectivity |
Basic: Which spectroscopic and crystallographic methods are most effective for confirming the structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Assign proton/carbon environments (e.g., distinguish m-tolyl aromatic protons from thiazole hydrogens). Deuterated DMSO or CDCl₃ is preferred .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals and confirm connectivity .
- Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ ion) with <5 ppm error .
- X-ray Crystallography : Resolve 3D conformation using SHELX software . For crystals, optimize slow evaporation in ethanol/water mixtures .
Advanced: How can researchers resolve contradictions in biological activity data observed across different in vitro assays?
Methodological Answer:
Contradictions often arise from assay variability (e.g., cell line specificity, concentration thresholds). Strategies include:
- Orthogonal Assays : Validate activity using both cell viability (MTT) and enzymatic inhibition assays .
- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple replicates to confirm potency trends .
- Molecular Docking : Compare binding affinities with structurally similar compounds (e.g., triazole derivatives targeting 14-α-demethylase in ) to identify plausible targets .
Q. Example Workflow :
Replicate assays under standardized conditions (pH, serum concentration).
Perform computational docking (AutoDock Vina) against hypothesized targets (e.g., kinases, GPCRs) .
Cross-validate with SPR (surface plasmon resonance) for binding kinetics .
Advanced: What computational strategies are recommended to predict the compound's mechanism of action and guide target identification?
Methodological Answer:
- QSAR Modeling : Use descriptors (logP, polar surface area) to correlate structural features with activity. highlights QSAR for thiazolo-triazole analogs to predict antifungal targets .
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions (e.g., with GROMACS) to assess binding stability .
- Phylogenetic Analysis : Compare target homology (e.g., human vs. bacterial enzymes) to infer selectivity .
Q. Table 2: Computational Tools for Mechanism Studies
| Tool | Application | Reference |
|---|---|---|
| AutoDock Vina | Docking to 3LD6 (14-α-demethylase) | |
| Schrödinger Suite | Free-energy perturbation (FEP) for binding affinity | |
| SwissADME | Predict ADME properties for lead optimization |
Advanced: What methodologies are effective for modifying the compound's solubility and bioavailability without compromising pharmacological activity?
Methodological Answer:
- Pro-Drug Design : Introduce hydrolyzable groups (e.g., acetylated hydroxyl) to enhance solubility. notes similar modifications in benzhydryl-piperazine analogs .
- Salt Formation : Use hydrochloride or sodium salts to improve aqueous solubility .
- Co-Solvent Systems : Test PEG-400 or cyclodextrin complexes for in vivo delivery .
- Structural Analog Screening : Replace the m-tolyl group with hydrophilic substituents (e.g., pyridyl) while retaining piperidine for target binding .
Key Consideration : Monitor pharmacokinetics (e.g., plasma half-life via LC-MS) to balance solubility and activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
